cis,cis-Dodeca-3,6-dienoic acid
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Overview
Description
Cis,cis-dodeca-3,6-dienoic acid is a dodecadienoic acid.
Scientific Research Applications
Enzymatic Activity and Biohydrogenation
Research by Kepler and Tove (1967) identified the role of Butyrivibrio fibrisolvens in the biohydrogenation of unsaturated fatty acids, producing conjugated dienoic acids like cis,cis-Dodeca-3,6-dienoic acid. Their work highlighted the purification and properties of linoleate Δ12-cis,Δ11-trans-isomerase, an enzyme localized in the cell envelope, and its role in isomerization of linoleic acid (Kepler & Tove, 1967).
Antibiotic Composition
Iwasaki et al. (1973) discovered that compounds related to this compound are constituents in the structures of enduracidins A and B, a class of antibiotics. This showcases the importance of such compounds in the development and composition of antibiotic substances (Iwasaki et al., 1973).
Role in Autoxidation
Atkinson and Gilby (1970) studied the major hydrocarbon cis, cis-6,9-heptacosadiene in the American Cockroach, which solidifies in air by autoxidation. This research provides insights into the autoxidation process of similar dienes, including this compound (Atkinson & Gilby, 1970).
Heterogeneous Catalysis
Bernas et al. (2003) explored the isomerization of linoleic acid over supported ruthenium catalysts, relevant to understanding the transformations of this compound in the presence of catalysts. This study contributes to our understanding of catalytic processes involving similar unsaturated fatty acids (Bernas et al., 2003).
Biosynthesis and NMR Studies
Baenziger, Smith, and Hill (1987) developed a unique procedure for the biosynthesis of specifically deuteriated cis,cis-octadeca-6,9-dienoic acids, which are structurally related to this compound. Their research is crucial in understanding the biosynthesis and NMR analysis of similar diunsaturated fatty acids (Baenziger, Smith, & Hill, 1987).
Gene Expression in Adipocytes
Choi et al. (2000) studied the effects of conjugated linoleic acids, related to this compound, on lipid composition and gene expression. This provides valuable information on how similar compounds can influence biological processes at the molecular level (Choi et al., 2000).
Lipopolysaccharides in Salmonella
Wollenweber et al. (2005) identified the role of cis-delta 9-16:1 in the lipid-A portion of lipopolysaccharides in Salmonella strains. This research is significant for understanding the behavior of similar fatty acids in bacterial structures (Wollenweber, Schlecht, Lüderitz, & Rietschel, 2005).
Synthesis and Characterization
Christie and Holman (1967) synthesized a complete series of methylene-interrupted cis,cis-octadecadienoic acids, providing a framework for understanding the synthesis and properties of similar compounds like this compound (Christie & Holman, 1967).
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3Z,6Z)-dodeca-3,6-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3,(H,13,14)/b7-6-,10-9- |
InChI Key |
QHRHXXRXWDTFLI-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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